Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile
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Overview
Description
Bicyclo[410]hepta-2,4-diene-7,7-dicarbonitrile is a unique organic compound characterized by its bicyclic structure It is a derivative of cycloheptatriene and features two cyano groups attached to the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile typically involves the valence isomerization of cyclohepta-1,3,5-triene. This process can be catalyzed by various reagents and under different conditions. One common method involves the use of photochemical reactions to induce the isomerization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the cyano groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile exerts its effects involves interactions with various molecular targets. The cyano groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: The parent compound from which bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile is derived.
Bicyclo[4.1.0]hepta-2,4-diene: A similar compound without the cyano groups.
Bicyclo[4.1.0]hepta-2,4,6-triene: Another related compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the two cyano groups, which significantly influence its chemical reactivity and potential applications. This makes it distinct from other similar compounds and valuable for various research and industrial purposes.
Properties
CAS No. |
1618-16-2 |
---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile |
InChI |
InChI=1S/C9H6N2/c10-5-9(6-11)7-3-1-2-4-8(7)9/h1-4,7-8H |
InChI Key |
SENYQMQDBDBILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(C2(C#N)C#N)C=C1 |
Origin of Product |
United States |
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